Bis(2-(dicyclohexylphosphino)ethyl)amine
Overview
Description
“Bis(2-(dicyclohexylphosphino)ethyl)amine” is a chemical compound used as a pharmaceutical intermediate . It is insoluble in water and is sensitive to air .
Molecular Structure Analysis
The empirical formula of “Bis(2-(dicyclohexylphosphino)ethyl)amine” is C28H53NP2 . Its molecular weight is 465.67 .Physical And Chemical Properties Analysis
“Bis(2-(dicyclohexylphosphino)ethyl)amine” is a solid substance . It has a melting point of 64-69°C . It is insoluble in water and is air-sensitive .Scientific Research Applications
Synthesis and Organometallic Chemistry
Bis(2-(dicyclohexylphosphino)ethyl)amine and its chiral variants have been synthesized for use in organometallic chemistry. These ligands react with [Ir(COD)(OMe)]2 in various solvents, forming different iridium products including monohydride, dihydride, and trihydride species. The structure and stability of these products are influenced by the substituents on both the carbon stereocenter and the phosphorus donors (Bianchini et al., 1997).
Catalysis
This compound has shown significant potential in catalysis. For instance, bis(diphenylphosphino)amine (PNP) ligands, which include variants with cycloalkyl substituents like bis(2-(dicyclohexylphosphino)ethyl)amine, have been used with chromium to catalyze the tetramerization of ethylene. The specific structural modifications on the cyclohexyl skeleton of these ligands play a crucial role in reducing side product formation and enhancing selectivity and activity in these catalytic processes (Kuhlmann et al., 2007).
Synthesis of Functional Chelating Diphosphines
Bis(2-(dicyclohexylphosphino)ethyl)amine is used in the synthesis of functionalized chelating diphosphines. Acylation of this compound offers a flexible approach to synthesizing diphosphine complexes of transition metals with a wide range of structures and physical properties, particularly those soluble in water. The solubility of these complexes depends on various factors including the ligand, metal, and presence of surfactants in the solution (Nuzzo et al., 1981).
Radiotracer Development
Bis(2-(dicyclohexylphosphino)ethyl)amine is involved in the development of radiotracers. For example, a study explored the synthesis and characterization of cationic complexes of this ligand with 99m Tc(I)-tricarbonyl core as potential radiotracers for heart imaging. The study provided insights into the coordination chemistry of these bisphosphine ligands, which is crucial for developing effective radiotracers (Kim et al., 2006).
Safety And Hazards
“Bis(2-(dicyclohexylphosphino)ethyl)amine” is considered hazardous. It causes severe skin burns and eye damage, and may cause respiratory irritation . It is recommended to wear protective gloves, clothing, and eye/face protection when handling this compound . It should be used only outdoors or in a well-ventilated area .
properties
IUPAC Name |
2-dicyclohexylphosphanyl-N-(2-dicyclohexylphosphanylethyl)ethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H53NP2/c1-5-13-25(14-6-1)30(26-15-7-2-8-16-26)23-21-29-22-24-31(27-17-9-3-10-18-27)28-19-11-4-12-20-28/h25-29H,1-24H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQJIHPKBLHGKJN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)P(CCNCCP(C2CCCCC2)C3CCCCC3)C4CCCCC4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H53NP2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50728924 | |
Record name | 2-(Dicyclohexylphosphanyl)-N-[2-(dicyclohexylphosphanyl)ethyl]ethan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50728924 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
465.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Bis(2-(dicyclohexylphosphino)ethyl)amine | |
CAS RN |
550373-32-5 | |
Record name | 2-(Dicyclohexylphosphanyl)-N-[2-(dicyclohexylphosphanyl)ethyl]ethan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50728924 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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